molecular formula C7H12N2O2 B12924557 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one CAS No. 6972-95-8

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one

Cat. No.: B12924557
CAS No.: 6972-95-8
M. Wt: 156.18 g/mol
InChI Key: NJEWGJAOFWGSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the amino group and the sec-butyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-(sec-butyl)acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(tert-butyl)isoxazol-5(2H)-one
  • 3-Amino-4-(methyl)isoxazol-5(2H)-one
  • 3-Amino-4-(ethyl)isoxazol-5(2H)-one

Uniqueness

3-Amino-4-(sec-butyl)isoxazol-5(2H)-one is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can lead to different reactivity and interactions in chemical and biological systems.

Properties

CAS No.

6972-95-8

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-amino-4-butan-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4,9H,3,8H2,1-2H3

InChI Key

NJEWGJAOFWGSPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(NOC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.